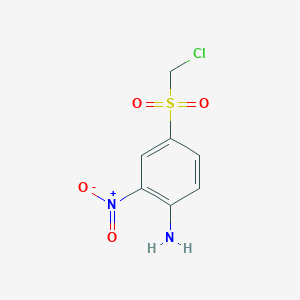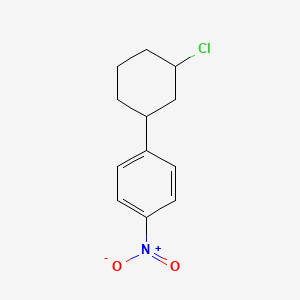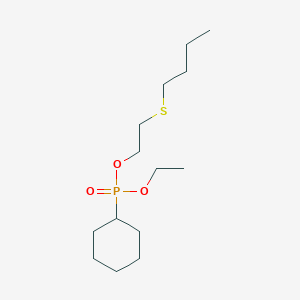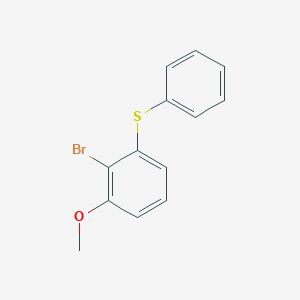![molecular formula C12H14Cl2N2O2 B14587476 2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide CAS No. 61439-40-5](/img/structure/B14587476.png)
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide is an organic compound with the molecular formula C11H13Cl2NO It is characterized by the presence of two chlorine atoms, a carbamoyl group, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide typically involves the reaction of 2,4-dimethylaniline with 2,3-dichloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amides or thiol derivatives.
Hydrolysis: Formation of 2,4-dimethylaniline and 2,3-dichloropropanoic acid.
Oxidation and Reduction: Formation of corresponding oxides, alcohols, or amines.
科学的研究の応用
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,3-Dichloropropionamide: Similar structure but lacks the dimethylphenyl group.
N-[(2,4-Dimethylphenyl)carbamoyl]propanamide: Similar structure but lacks the chlorine atoms.
2,4-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide: Similar structure but with different chlorine atom positions.
Uniqueness
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide is unique due to the specific positioning of its chlorine atoms and the presence of the dimethylphenyl group
特性
CAS番号 |
61439-40-5 |
|---|---|
分子式 |
C12H14Cl2N2O2 |
分子量 |
289.15 g/mol |
IUPAC名 |
2,3-dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7-3-4-10(8(2)5-7)15-12(18)16-11(17)9(14)6-13/h3-5,9H,6H2,1-2H3,(H2,15,16,17,18) |
InChIキー |
YKCDBEJOAABSJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)C(CCl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)


![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)

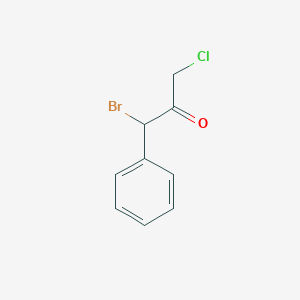
![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)
